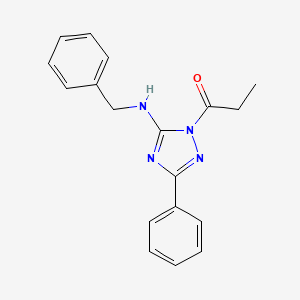
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as an entactogen, meaning it produces feelings of empathy, love, and emotional openness. The chemical structure of MDMA is similar to that of both amphetamines and hallucinogens, and it is often used recreationally in social settings. However, MDMA has also shown promise in scientific research for its potential therapeutic effects.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, appetite, and sleep, among other functions. N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide also blocks the reuptake of these neurotransmitters, allowing them to remain in the synapse for longer periods of time. This leads to an increase in feelings of pleasure, empathy, and emotional openness.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has been shown to have a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are associated with stress and social bonding, respectively. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has been shown to increase the activity of the immune system, possibly due to its effects on serotonin.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has several advantages for use in scientific research. It is a potent and selective serotonin releaser, meaning it can be used to study the effects of serotonin on various physiological and psychological processes. It is also relatively easy to administer and has a rapid onset of action. However, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide also has several limitations. It is a Schedule I controlled substance, meaning it is highly regulated and difficult to obtain for research purposes. It also has potential for abuse and can cause adverse effects such as neurotoxicity and cardiovascular problems.
未来方向
There are several areas of future research that could be explored with N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide in the treatment of other mental health conditions, such as addiction and eating disorders. Another area of research is the development of safer and more effective analogs of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide that could be used in therapeutic settings. Finally, more research is needed to fully understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide use, both in recreational and therapeutic contexts.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide is synthesized from safrole, a natural compound found in the oils of various plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, the oxidation of isosafrole to MDP2P, and the reduction of MDP2P to N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide. The process is complex and requires specialized equipment and knowledge.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has been studied for its potential therapeutic effects in the treatment of various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. In clinical trials, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide-assisted psychotherapy has shown promising results in helping patients overcome the emotional distress associated with these conditions. N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide is thought to work by increasing levels of serotonin, a neurotransmitter that plays a key role in regulating mood.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(9-12-4-2-1-3-5-12)17-10-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHFNTQRDWVNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)


![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)

![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)